molecular formula C14H15N5O5S B452083 4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B452083
M. Wt: 365.37g/mol
InChI Key: XAZVVXYHRTUNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C17H17N3O5S. This compound is characterized by the presence of a nitro group, a pyrrolidinylsulfonyl group, and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidinylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
  • 3-methyl-4-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Uniqueness

4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its benzamide analogs. The combination of the nitro group, pyrrolidinylsulfonyl group, and pyrazole ring makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C14H15N5O5S

Molecular Weight

365.37g/mol

IUPAC Name

4-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H15N5O5S/c20-14(13-12(19(21)22)9-15-17-13)16-10-3-5-11(6-4-10)25(23,24)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2,(H,15,17)(H,16,20)

InChI Key

XAZVVXYHRTUNQS-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-]

Origin of Product

United States

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